N-[(2-methyl-1H-indol-5-yl)methyl]-2-propylpentanamide
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Overview
Description
Indole derivatives are aromatic compounds that have shown clinical and biological applications . They are found in many important synthetic drug molecules and bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .
Synthesis Analysis
Indole derivatives can be synthesized from various reactions. For example, new derivatives of N-(1H-indol-5-yl)-2-(((5-substitutedbenzo[d]thiazol-2-yl)methyl)amino)acetamides are synthesized from the reaction of (5-substitutedbenzo[d]thiazol-2-yl)methanamines with 2-chloro-N-(1H-indol-5-yl)acetamide in the presence of sodium methoxide in DMF .Molecular Structure Analysis
The molecular structure of indole derivatives can vary. For instance, (2-Methyl-1H-indol-5-yl)methanamine has an empirical formula of C10H12N2 and a molecular weight of 160.22 .Chemical Reactions Analysis
Indole derivatives can undergo various chemical reactions. For instance, they can readily undergo electrophilic substitution due to excessive π-electrons delocalization .Scientific Research Applications
Pesticide Interaction and Hybrid Residue Formation
Research indicates that certain herbicides, when combined, can transform in soil to create unexpected residues, such as asymmetric azobenzene molecules. This transformation involves the interaction of different compounds contributing to the formation of a new molecule, highlighting the complexity of chemical interactions in agricultural applications and the potential environmental impact (Bartha, 1969).
Polymerization and Stereoregularity
The study of achiral N-propargylamides polymerized to afford polymers with stereoregular structures demonstrates the importance of specific chemical structures in creating polymers with desired physical properties. Such research can lead to the development of new materials with specific applications in industry and technology (Tabei et al., 2003).
Apoptosis Inducers in Anticancer Research
The use of chemical genetics for the discovery of apoptosis inducers points to the potential therapeutic applications of specific compounds in cancer treatment. By identifying small molecules that exhibit apoptosis-inducing activities, research can pave the way for the development of new anticancer agents and understanding of molecular targets (Cai et al., 2006).
Molecular Interaction and Reaction Mechanisms
The conversion of specific aldehydes under hydrogen has been studied over different catalysts, providing insights into reaction mechanisms and selectivity. Such studies are crucial for the development of efficient and environmentally friendly chemical processes in the pharmaceutical and chemical industries (Sitthisa et al., 2011).
Indole Alkaloid Discovery
The isolation of new indole alkaloids from actinomycete cultures, which exhibit biological activities such as inhibition of protein kinase C, illustrates the ongoing search for novel compounds with potential pharmaceutical applications. This area of research is vital for the discovery of new drugs and understanding of biological pathways (Sun et al., 1991).
Mechanism of Action
Target of Action
Indole derivatives, which this compound is a part of, are known to bind with high affinity to multiple receptors . They play a significant role in cell biology and have been used as biologically active compounds for the treatment of various disorders .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes in cellular processes .
Biochemical Pathways
Indole derivatives are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
The pharmacokinetics of indole derivatives are generally influenced by their chemical structure, which can impact their bioavailability .
Result of Action
Indole derivatives have been reported to exhibit various biological activities, which can result in different cellular effects .
Action Environment
The action of indole derivatives can be influenced by various factors, including the chemical environment and the presence of other compounds .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[(2-methyl-1H-indol-5-yl)methyl]-2-propylpentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O/c1-4-6-15(7-5-2)18(21)19-12-14-8-9-17-16(11-14)10-13(3)20-17/h8-11,15,20H,4-7,12H2,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYLAOCCBPDALLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)NCC1=CC2=C(C=C1)NC(=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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